2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine
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Overview
Description
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine is a compound that features a trifluoromethoxy group attached to an indole ring. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry . The trifluoromethoxy group is known for its unique properties, including increased lipophilicity and metabolic stability, making it a valuable substituent in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine, often involves the Fischer indole synthesis, which is a well-known method for constructing indole rings . This method typically involves the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of such compounds may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by functional group modifications. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the indole ring or the ethanamine side chain.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic reagents: Trifluoromethoxy reagents, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine has various scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and protein targets. The indole ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(trifluoromethyl)indol-3-yl]ethan-1-amine
- 2-[2-methyl-5-(trifluoromethyl)indol-3-yl]ethan-1-amine
- 2-[2-methyl-5-(trifluoromethoxy)phenyl]ethan-1-amine
Uniqueness
The uniqueness of 2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine lies in the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to other similar compounds .
Properties
Molecular Formula |
C12H13F3N2O |
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Molecular Weight |
258.24 g/mol |
IUPAC Name |
2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C12H13F3N2O/c1-7-9(4-5-16)10-6-8(18-12(13,14)15)2-3-11(10)17-7/h2-3,6,17H,4-5,16H2,1H3 |
InChI Key |
DPXCGYZETKLAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN |
Origin of Product |
United States |
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